
2-(4-Bromo-2-chlorophenoxy)acetaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “2-(4-bromo-2-chlorophenoxy)acetic acid” is 1S/C8H6BrClO3/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form of “2-(4-bromo-2-chlorophenoxy)acetic acid” is a powder . It is stored at room temperature . .Applications De Recherche Scientifique
Metabolic Pathway Analysis
Research has investigated the metabolism of related compounds in rats, identifying various metabolites. This includes the study of similar bromo and chloro-substituted phenethylamines, which has implications for understanding the metabolic pathways of 2-(4-Bromo-2-chlorophenoxy)acetaldehyde (Kanamori et al., 2002).
Genotoxicity Studies
Acetaldehyde is recognized for its genotoxic properties, as evidenced in studies investigating its reaction with DNA, forming various adducts. This research is crucial in understanding the potential genetic implications of compounds like this compound (Garcia et al., 2011).
Synthesis and Structural Studies
Research has focused on the synthesis of related compounds, providing insights into potential applications in synthesizing derivatives of this compound for various purposes, such as in pharmaceuticals or material sciences (Sawant et al., 2013).
Characterization of Derivatives
Studies have been conducted to characterize derivatives of similar compounds, aiding in the understanding of chemical properties and potential applications of this compound (Topal et al., 2015).
Environmental and Health Impact Studies
Research on related chlorophenoxy herbicides and their detection in biological specimens can provide insights into the environmental and health impacts of similar compounds like this compound (Flanagan & Ruprah, 1989).
Photocatalytic Applications
Investigations into the complete oxidation of acetaldehyde using photocatalysts suggest potential environmental applications for related compounds in pollution control and environmental remediation (Arai et al., 2008).
Reaction Mechanisms
Studies on the reactions of similar acetaldehyde compounds can provide a foundational understanding of the chemical behavior and potential applications of this compound in various industrial and pharmaceutical processes (Shostakovskii et al., 1962).
Potential Carcinogenic Mechanisms
Research into the molecular mechanisms of acetaldehyde-mediated carcinogenesis provides important insights into the potential health risks associated with exposure to similar compounds (Mizumoto et al., 2017).
Safety and Hazards
The safety information for “2-(4-bromo-2-chlorophenoxy)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTXTTYCLCINRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
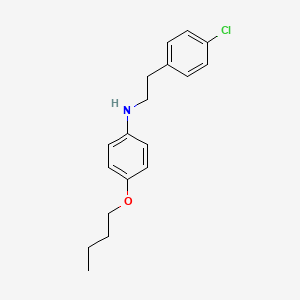
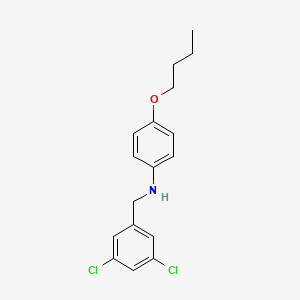
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
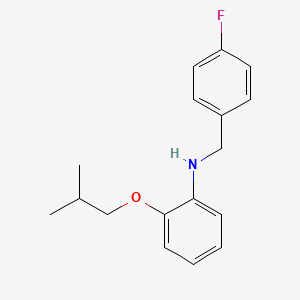
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)
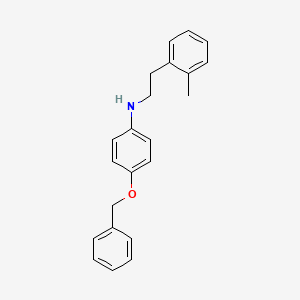
![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
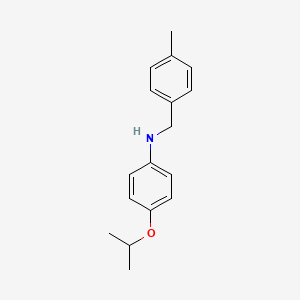
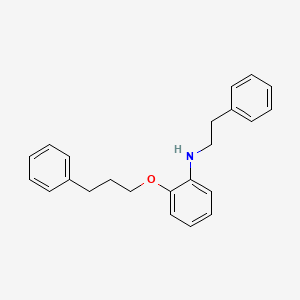
![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)
